2-Amino-4-butylpentanedioic acid
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Overview
Description
2-Amino-4-butylpentanedioic acid is an amino acid derivative with the molecular formula C₉H₁₇NO₄ It is characterized by the presence of an amino group (-NH₂) and a carboxyl group (-COOH) attached to a butyl-substituted pentanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-butylpentanedioic acid can be achieved through several methods. One common approach involves the alkylation of glycine derivatives. For instance, the reaction of glycine Schiff base with butyl halides under basic conditions can yield the desired product. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The process may also incorporate purification steps such as crystallization or chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-butylpentanedioic acid undergoes various chemical reactions typical of amino acids and carboxylic acids. These include:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Primary alcohols.
Substitution: Amides, esters.
Scientific Research Applications
2-Amino-4-butylpentanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in metabolic pathways and enzyme interactions.
Medicine: Potential therapeutic agent due to its structural similarity to other bioactive amino acids.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-amino-4-butylpentanedioic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for aminotransferase enzymes, facilitating the transfer of amino groups in metabolic pathways. Additionally, its structural features allow it to bind to certain receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
- Leucine (2-amino-4-methylpentanoic acid)
- Isoleucine (2-amino-3-methylpentanoic acid)
- Valine (2-amino-3-methylbutanoic acid)
Comparison: 2-Amino-4-butylpentanedioic acid is unique due to its butyl substitution, which imparts distinct physicochemical properties compared to other branched-chain amino acids. This structural difference can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-amino-4-butylpentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-2-3-4-6(8(11)12)5-7(10)9(13)14/h6-7H,2-5,10H2,1H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGQZBSGZRAKSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(C(=O)O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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